molecular formula C26H30O12 B11152138 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Cat. No.: B11152138
M. Wt: 534.5 g/mol
InChI Key: WRXNVPRYUWPZJK-DDLBMNSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,4,5-TRIS(ACETYLOXY)-6-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]OXAN-2-YL]METHYL ACETATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]OXAN-2-YL]METHYL ACETATE involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the acetoxy and chromenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and reduce costs .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of simpler derivatives.

    Substitution: The acetoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

[3,4,5-TRIS(ACETYLOXY)-6-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]OXAN-2-YL]METHYL ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of [3,4,5-TRIS(ACETYLOXY)-6-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]OXAN-2-YL]METHYL ACETATE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Compared to other similar compounds, [3,4,5-TRIS(ACETYLOXY)-6-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]OXAN-2-YL]METHYL ACETATE stands out due to its unique combination of functional groups. Similar compounds include:

    [3,4,5-TRIS(ACETYLOXY)OXAN-2-YL]METHYL ACETATE: Lacks the chromenyl group, resulting in different chemical properties.

    [6-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]OXAN-2-YL]METHYL ACETATE:

Properties

Molecular Formula

C26H30O12

Molecular Weight

534.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C26H30O12/c1-7-17-10-21(31)36-18-8-12(2)9-19(22(17)18)37-26-25(35-16(6)30)24(34-15(5)29)23(33-14(4)28)20(38-26)11-32-13(3)27/h8-10,20,23-26H,7,11H2,1-6H3/t20-,23-,24+,25-,26-/m1/s1

InChI Key

WRXNVPRYUWPZJK-DDLBMNSQSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.